molecular formula C6H6N4 B592976 1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine CAS No. 129449-76-9

1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine

Katalognummer: B592976
CAS-Nummer: 129449-76-9
Molekulargewicht: 134.142
InChI-Schlüssel: AUORNMYGNYOOFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine (CAS Number: 129449-76-9) is a synthetic tricyclic heterocyclic compound of significant interest in medicinal and organic chemistry research. With a molecular formula of C 6 H 6 N 4 and a molecular weight of 134.14 g/mol, it features a fused ring system combining a 1,3-diazepine with a 1,2,4-triazole moiety . This structure places it within the notable class of triazolodiazepines, which are recognized for their relevance in central nervous system (CNS) drug discovery. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties . When fused with a diazepine ring, the resulting compounds are frequently investigated for their potential to interact with GABA A receptors in the brain, a common mechanism of action for anxiolytic, sedative, and anticonvulsant agents . As such, this compound serves as a valuable chemical intermediate for the design and synthesis of novel bioactive molecules aimed at exploring new therapeutic pathways for CNS disorders. Researchers utilize this scaffold to study structure-activity relationships (SAR) and to develop new potent analogs with potential pharmacological profiles. This product is intended for research and development use in a controlled laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Eigenschaften

CAS-Nummer

129449-76-9

Molekularformel

C6H6N4

Molekulargewicht

134.142

IUPAC-Name

1H-[1,2,4]triazolo[4,3-a][1,3]diazepine

InChI

InChI=1S/C6H6N4/c1-2-4-10-5-8-9-6(10)7-3-1/h1-5H,(H,7,9)

InChI-Schlüssel

AUORNMYGNYOOFC-UHFFFAOYSA-N

SMILES

C1=CN=C2NN=CN2C=C1

Synonyme

1H-1,2,4-Triazolo[4,3-a][1,3]diazepine(9CI)

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The structure of 1H-[1,2,4]triazolo[4,3-a][1,3]diazepine features a triazole ring fused with a diazepine ring. This arrangement of nitrogen atoms contributes to the compound's electronic properties and reactivity. The synthesis of this compound typically involves cyclization reactions of precursors containing both diazepine and triazole moieties. For example, one method includes the thermal cyclization of hydrazones derived from benzodiazepines and triazole derivatives.

Synthesis Method Description
Thermal CyclizationInvolves heating hydrazones to form the triazolo-diazepine structure.
Solvent SelectionOptimal solvents like butanol have been identified to enhance yields during synthesis .

Anticonvulsant Activity

Research indicates that 1H-[1,2,4]triazolo[4,3-a][1,3]diazepine derivatives exhibit anticonvulsant properties by enhancing gamma-aminobutyric acid (GABA) receptor activity in the central nervous system. This mechanism is crucial for controlling seizures and managing epilepsy. Modifications on the diazepine ring can significantly influence binding affinities and pharmacological profiles .

Anxiolytic Effects

The anxiolytic potential of this compound is attributed to its ability to modulate GABAergic transmission. This property makes it a candidate for developing new treatments for anxiety disorders. Various derivatives have been synthesized and evaluated for their efficacy in reducing anxiety-like behaviors in animal models.

Additional Therapeutic Uses

Beyond its roles in treating neurological disorders, 1H-[1,2,4]triazolo[4,3-a][1,3]diazepine has been investigated for other pharmacological activities:

  • Antitumor Activity : Some derivatives have shown potential against various cancer cell lines.
  • Antimicrobial Properties : Compounds containing the triazole moiety are known for their antibacterial and antifungal activities .

Case Studies and Research Findings

Several studies have explored the applications of 1H-[1,2,4]triazolo[4,3-a][1,3]diazepine:

  • A study demonstrated that modified derivatives exhibited significant anticonvulsant activity in rodent models when administered at specific dosages .
  • Another research article highlighted the synthesis of various substituted derivatives and their screening for anxiolytic effects using behavioral assays in mice .
  • Recent advancements in computational chemistry have aided in predicting the reactivity and interaction profiles of these compounds with biological targets through density functional theory (DFT) calculations .

Vergleich Mit ähnlichen Verbindungen

Triazolo-Benzodiazepines: Flualprazolam and Flubromazolam

Flualprazolam (8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine) and Flubromazolam (8-bromo-6-(2-fluorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine) are structurally related to 1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine but differ in key aspects:

  • Ring System: Both feature a benzo-fused triazolo-diazepine, enhancing aromaticity and receptor-binding affinity compared to the non-benzo-fused target compound .
  • Substituents : Fluorine and bromine substituents at the 8-position increase lipophilicity and metabolic stability, contributing to prolonged CNS effects.
Parameter 1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine Flualprazolam Flubromazolam
Core Structure Diazepine + Triazole Benzo-diazepine + Triazole Benzo-diazepine + Triazole
Substituents Variable (dependent on synthesis) 8-Cl, 2-F-phenyl 8-Br, 2-F-phenyl
Pharmacological Use Under research (CNS modulation) Anxiolytic/Sedative Anxiolytic/Sedative
Regulatory Status Not scheduled Schedule I Schedule I

Triazolo-Pyrazinones: [1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-ones

These derivatives replace the diazepine ring with a pyrazine (six-membered ring), altering conformational dynamics:

  • Synthetic Flexibility: Substituents at positions 3 and 7 enable diverse modifications, enhancing selectivity for non-CNS targets like kinases or carbonic anhydrase-II .
  • Biological Activity : Demonstrated carbonic anhydrase-II inhibition (IC₅₀ = 0.8–2.1 µM), contrasting with the GABAergic activity of diazepine-based analogs .

5H-1,2,4-Triazolo[4,3-a][1,4]diazepine Derivatives

Examples include 5,6,7,8-tetrahydro-8-methyl-3-(trifluoromethyl)-1,2,4-Triazolo[4,3-a]pyrazine (CAS 611240-66-5):

  • Substituent Effects : The trifluoromethyl group enhances metabolic stability and blood-brain barrier penetration compared to unsubstituted analogs .
  • Applications : Explored for anticancer and antimicrobial activities due to electron-withdrawing substituents .

Mechanistic and Pharmacokinetic Insights

  • Receptor Binding: Diazepine-based triazoles (e.g., Flualprazolam) bind GABA-A receptors with nanomolar affinity (Ki = 0.6–1.2 nM), whereas pyrazinones lack this interaction .
  • Metabolism : Fluorinated derivatives exhibit longer half-lives (t₁/₂ = 12–18 hours) due to reduced cytochrome P450-mediated oxidation .
  • Toxicity : Benzo-fused analogs show higher sedation potency (ED₅₀ = 0.1–0.3 mg/kg in rodents) but also greater abuse liability .

Vorbereitungsmethoden

Thermal Cyclization of Hydrazide Precursors

Thermal cyclization remains a cornerstone for constructing the triazolodiazepine core. In a representative procedure, N'-(2,3-dihydro-1H-1,3-diazepin-4-yl)benzohydrazides undergo cyclization in high-boiling solvents such as 1-butanol at reflux temperatures (110–120°C) for 4–6 hours. This method yields 1H- triazolo[4,3-a][1, diazepines with substituents at the 1- and 3-positions, achieving isolated yields of 65–85% . The reaction mechanism involves intramolecular nucleophilic attack by the hydrazide nitrogen on the diazepine ring, followed by dehydrogenation.

Key Optimization Parameters :

  • Solvent Selection : 1-Butanol outperforms ethanol and toluene due to its optimal polarity and boiling point .

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the benzohydrazide enhance cyclization efficiency by stabilizing transition states .

Table 1: Representative Thermal Cyclization Conditions

Starting MaterialSolventTemperature (°C)Time (h)Yield (%)
N'-(2,3-Dihydro-1H-1,3-diazepin-4-yl)-3-nitrobenzohydrazide1-Butanol120685
N'-(2,3-Dihydro-1H-1,3-diazepin-4-yl)-4-chlorobenzohydrazideToluene110872

Oxidative Cyclization Using Hypervalent Iodine Reagents

Oxidative cyclization with diacetoxy iodobenzene (DIB) enables rapid access to triazolodiazepines under mild conditions. This method involves treating 2-hydrazino-1,3-diazepines with aldehydes in dichloromethane, followed by DIB-mediated dehydrogenation. The reaction proceeds via imine formation, oxidative N–N bond coupling, and aromatization, achieving yields of 70–90% .

Advantages :

  • Short Reaction Time : Completes within 1–2 hours at room temperature .

  • Broad Substrate Scope : Tolerates aryl, heteroaryl, and alkyl aldehydes .

Example Protocol :

  • Combine 2-hydrazino-1,3-diazepine (1 mmol), benzaldehyde (1 mmol), and DIB (1.5 mmol) in CH₂Cl₂ (20 mL).

  • Stir at 25°C for 1 hour.

  • Quench with 10% NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography .

Table 2: Substrate Scope for Oxidative Cyclization

AldehydeProduct SubstituentYield (%)
4-Nitrobenzaldehyde3-NO₂89
Furfural3-Furan-2-yl78
Cyclohexanecarboxaldehyde3-Cyclohexyl82

One-Pot Multicomponent Reactions

Recent advances employ one-pot strategies to streamline synthesis. A notable approach combines decarboxylative [3+2] cycloaddition , N-propargylation, and intramolecular click reactions. For instance, reacting amino acids, maleimides, and 2-azidebenzaldehydes generates azomethine ylides, which cyclize with propargyl bromides to form triazolodiazepines . Copper-free click conditions (150°C, 1 hour) afford products in 80–94% yield .

Mechanistic Insights :

  • Decarboxylative Cycloaddition : Forms the diazepine core via azomethine ylide intermediates .

  • Click Chemistry : Cyclizes the propargyl group with the azide to form the triazole ring .

Table 3: One-Pot Reaction Optimization

Amino AcidMaleimideAzide ComponentYield (%)
GlycineN-Methylmaleimide2-Azidebenzaldehyde89
L-AlanineN-Phenylmaleimide2-Azide-5-nitrobenzaldehyde85

[3+2] Cycloaddition for Ring Construction

Cycloaddition reactions between nitrilimines and diazepine derivatives offer a stereoselective route. For example, N-(4-bromophenyl)-C-ethoxycarbonylnitrilimine reacts with 1,3-diazepines to yield triazolodiazepines with defined stereochemistry, confirmed via X-ray crystallography . Density functional theory (DFT) calculations corroborate the regioselectivity and transition-state geometries .

Experimental Data :

  • Reaction Conditions : CH₃CN, 80°C, 12 hours .

  • Characterization : ¹H/¹³C NMR, IR, and single-crystal XRD .

Table 4: Cycloaddition Reaction Outcomes

Nitrilimine PrecursorDiazepine DerivativeYield (%)
N-(4-Bromophenyl)-C-ethoxycarbonylnitrilimine1,3-Diazepine-2-carboxylate91

Computational Modeling and Reaction Design

Quantum mechanical calculations (DFT) guide solvent selection and predict global reactivity indices. For instance, Fukui indices identify nucleophilic sites on hydrazide precursors, optimizing cyclization pathways . Hirshfeld surface analysis further elucidates intermolecular interactions in crystalline products, aiding in crystallization protocol design .

Q & A

Q. What are the primary synthetic routes for 1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine and its derivatives?

The synthesis typically involves cyclization of hydrazine derivatives with 1,3-diazepine precursors. Key methods include:

  • Acid-mediated cyclization : Using HCl or H2SO4 to facilitate ring closure of hydrazine intermediates (e.g., 3-amino-1,2,4-triazole with bifunctional reagents) .
  • Oxidative coupling : I2-catalyzed reactions between 2-aminopyridines and N-tosylhydrazones, yielding triazolodiazepine cores with high regioselectivity .
  • High-yield approaches : Reactions like oxidation of pyrimidylhydrazones achieve yields >85% under optimized conditions (Table 23, ).
    Characterization relies on <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography (CCDC 1876881, 1906114) .

Q. How are structural ambiguities resolved in triazolodiazepine derivatives?

X-ray crystallography is critical for resolving regiochemical uncertainties. For example:

  • Crystallographic data (CCDC 1876879) confirmed the fused bicyclic structure of compound 14b , distinguishing it from isomeric forms .
  • NMR chemical shifts (δ 8.2–9.1 ppm for triazole protons) combined with <sup>31</sup>P NMR (for phosphonate derivatives) provide complementary structural insights .

Q. What analytical techniques are essential for purity assessment?

  • Chromatography : HPLC with UV detection at 254 nm for monitoring reaction progress.
  • Spectroscopy : High-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., C9H9N3O2 for ethyl triazolopyridine carboxylate) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. How do substituents influence the compound’s physicochemical properties?

  • Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but reduce solubility.
  • Phosphonate moieties enhance bioavailability by mimicking phosphate groups in biological systems (e.g., compound 5b , CCDC 1876881) .
  • LogP values (calculated via HPLC retention times) guide solubility predictions .

Advanced Research Questions

Q. How can cyclization conditions be optimized to minimize side products?

  • Catalyst screening : I2 in DMSO improves reaction efficiency (85% yield) compared to Brønsted acids, which may hydrolyze sensitive intermediates .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor cyclization over dimerization .
  • Temperature control : Reactions at 60–80°C reduce decomposition of thermally labile intermediates (e.g., hydrazones) .

Q. How to address contradictions between computational and experimental data in structural studies?

  • DFT calculations : Compare optimized geometries with X-ray structures to validate computational models (RMSD <0.3 Å for compound 12a ) .
  • NMR coupling constants : Experimental <sup>3</sup>JH-H values (e.g., 8.5 Hz for diazepine protons) refine dihedral angles in molecular dynamics simulations .

Q. What strategies are used to establish structure-activity relationships (SAR) for pharmacological activity?

  • In vitro assays : Test derivatives against GABAA receptors (IC50 values) to correlate substituent effects with binding affinity .
  • Molecular docking : Identify key interactions (e.g., hydrogen bonds with α1-subunit residues) using crystal structures of homologous proteins (PDB: 6HUP) .
  • Metabolic profiling : LC-MS/MS tracks hydroxylation patterns, linking metabolic stability to alkyl/aryl substitutions .

Q. How to achieve regioselective functionalization of the triazolodiazepine core?

  • Directed metalation : Use LDA (lithium diisopropylamide) at C3 for selective alkylation .
  • Cross-coupling : Suzuki-Miyaura reactions at C7 (e.g., aryl boronic acids) require Pd(OAc)2/SPhos catalysis .
  • Protecting groups : Boc protection of the triazole nitrogen enables selective modification of the diazepine ring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.